molecular formula C20H24N4O B303733 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303733
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: LDPUYGQQFCGHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and addiction. DMQX is a potent antagonist of glutamate receptors, which are involved in the regulation of excitatory neurotransmission in the brain. In

Wirkmechanismus

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a potent antagonist of glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in the regulation of synaptic transmission and plasticity. By blocking the AMPA receptors, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile reduces the excitatory neurotransmission in the brain, which can lead to a reduction in seizure activity, chronic pain, and drug-seeking behavior.
Biochemical and Physiological Effects
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitotoxicity and neuronal damage. It has also been shown to reduce the activity of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and learning and memory. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to increase the activity of GABA (γ-aminobutyric acid) receptors, which are involved in the regulation of inhibitory neurotransmission in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It is a potent and specific antagonist of AMPA receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, it has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.

Zukünftige Richtungen

There are several potential future directions for research on 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the development of novel drug delivery systems for 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which could improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in various neurological disorders, including epilepsy, chronic pain, and addiction. Finally, more research is needed to understand the long-term effects of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile on the brain and its potential for toxicity.

Synthesemethoden

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with dimethylamine, followed by cyclization and subsequent reactions with various reagents. The final product is obtained after purification using chromatography techniques. The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and addiction. It has been shown to be a potent antagonist of glutamate receptors, which play a critical role in the regulation of excitatory neurotransmission in the brain. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in reducing seizure activity in animal models of epilepsy, suggesting that it may have antiepileptic properties. It has also been shown to be effective in reducing chronic pain in animal models, suggesting that it may have analgesic properties. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.

Eigenschaften

Produktname

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C20H24N4O

Molekulargewicht

336.4 g/mol

IUPAC-Name

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O/c1-20(2)10-15-18(16(25)11-20)17(13-8-6-5-7-9-13)14(12-21)19(22)24(15)23(3)4/h5-9,17H,10-11,22H2,1-4H3

InChI-Schlüssel

LDPUYGQQFCGHDS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.